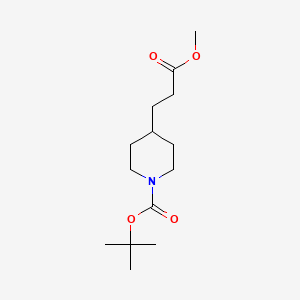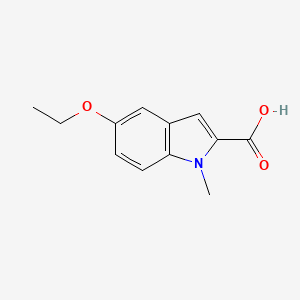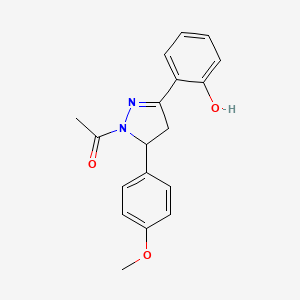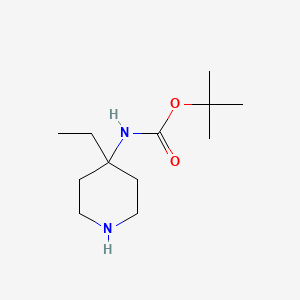
tert-Butyl (4-ethylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl (4-ethylpiperidin-4-yl)carbamate is not directly discussed in the provided papers. However, tert-butyl carbamates, in general, are a class of compounds that have been studied for various applications, including as intermediates in the synthesis of biologically active compounds, in the development of new synthetic methods, and as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamates can be complex and may involve multiple steps. For example, the synthesis of a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-
Scientific Research Applications
Synthesis and Characterization:
- The compound has been synthesized and characterized in various studies, indicating its importance in the field of organic chemistry. For instance, a study presented the synthesis of a tert-butyl carbamate derivative through a rapid method, highlighting its role as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017).
Crystallographic Analysis:
- Crystallographic analysis has been conducted on tert-butyl carbamate derivatives, revealing details about their structural conformations and intermolecular interactions. One study detailed the crystal structure of a tert-butyl carbamate derivative, providing insights into its molecular environment and hydrogen bonding patterns (Das et al., 2016).
Pharmacological Intermediates:
- The compound serves as a crucial intermediate in the synthesis of various pharmacologically active substances. For instance, it's used in the synthesis of β-secretase inhibitors, which are relevant in the context of Alzheimer's disease research (Ghosh et al., 2017).
Synthetic Methodology Development:
- Studies have focused on developing synthetic methodologies for tert-butyl carbamate derivatives. This includes methods for lithiation, substitution reactions, and the synthesis of various organic compounds, indicating the compound's utility in advanced organic synthesis (Smith et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-(4-ethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(6-8-13-9-7-12)14-10(15)16-11(2,3)4/h13H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDORPYGXGRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
440101-15-5 |
Source


|
| Record name | tert-butyl (4-ethylpiperidin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

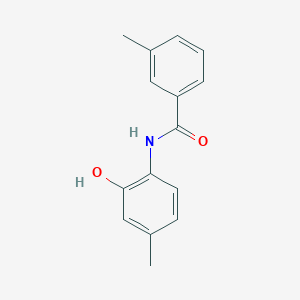




![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)

![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2541569.png)
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline](/img/no-structure.png)
![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2541572.png)
